N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[5-(4-tert-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-21(2,3)16-11-9-15(10-12-16)18-13-19(23-20(26)14-22)25(24-18)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGOPDOGMIVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole core, which can be synthesized via the reaction of hydrazine with an appropriate β-diketone. The tert-butylphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the acylation of the pyrazole derivative with chloroacetyl chloride under basic conditions to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring and the aromatic substituents can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce a carboxylic acid and an amine.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the tert-butylphenyl and pyrazole groups.
Mechanism of Action
The mechanism by which N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Crystallographic Comparisons
Compound A : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Substituents: 4-Chlorophenyl (1-position), cyano (3-position), and 2-chloroacetamide (5-position).
- Crystallography : Dihedral angle between pyrazole and benzene rings = 30.7°, with N—H⋯O and C—H⋯N hydrogen bonds stabilizing the crystal lattice .
- Key Differences: The tert-butyl group in the target compound increases steric bulk compared to the cyano group in Compound A. The 4-chlorophenyl in Compound A may enhance electron-withdrawing effects, whereas the tert-butylphenyl group in the target compound is electron-donating.
Compound B : N-(4-Acetylphenyl)-2-chloroacetamide ()
- Substituents : Acetylphenyl linked via chloroacetamide.
- Reactivity : The chloroacetamide group participates in nucleophilic substitution reactions, forming sulfide intermediates .
Thiophene Derivatives ():
- Compounds with sulfonamide and thiophene moieties exhibit IC50 values <10 µM against breast cancer cells, comparable to doxorubicin .
Fipronil Derivatives ():
- Fipronil analogs act as GABA receptor inhibitors in insects. The target compound’s tert-butylphenyl group may reduce toxicity in non-target organisms while retaining insecticidal activity .
Table: Key Properties of Target Compound and Analogs
Biological Activity
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, commonly referred to as BPPC, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C21H22ClN3O
Molecular Weight : 367.88 g/mol
IUPAC Name : N-[5-(4-tert-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide
CAS Number : 882227-09-0
The compound features a pyrazole ring substituted with a tert-butylphenyl group and a phenyl group, along with a chloroacetamide moiety. Its unique structure contributes to its biological activity, particularly as an enzyme inhibitor or receptor modulator.
The biological activity of BPPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity. This characteristic positions BPPC as a candidate for drug discovery programs targeting diseases such as cancer and inflammatory conditions.
Antimicrobial Activity
A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides, including BPPC, evaluated their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that these compounds exhibited significant antimicrobial activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study confirmed that the presence of halogenated substituents on the phenyl ring enhanced the lipophilicity of the compounds, facilitating their penetration through cell membranes and improving their antimicrobial efficacy against Gram-positive bacteria and yeasts .
Anti-inflammatory Activity
Research has also indicated that BPPC may exhibit anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation makes it a potential candidate for treating inflammatory diseases. The structural features that allow it to interact with inflammatory mediators are critical for its therapeutic applications.
Case Studies
- Antimicrobial Screening Study : In a comprehensive study assessing twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, BPPC was included among those tested for antimicrobial efficacy. The results demonstrated that compounds with specific substituents showed varied effectiveness against different bacterial strains, emphasizing the importance of chemical structure in determining biological activity .
- QSAR Analysis : A QSAR analysis was performed to predict the biological activity of various chloroacetamides based on their structural characteristics. The study highlighted how modifications to the phenyl ring could enhance or diminish antimicrobial properties, providing insights into future drug design .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrazole precursors with chloroacetyl chloride under controlled conditions. For example, analogous compounds are synthesized by reacting 5-amino-pyrazole derivatives with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Critical challenges include maintaining regioselectivity during pyrazole functionalization and optimizing reaction time to avoid side products like over-acylated derivatives. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyrazole core and substituent positions. For example, ¹H NMR can distinguish between aromatic protons on the tert-butylphenyl group (δ 7.2–7.5 ppm) and the chloroacetamide side chain (δ 4.0–4.2 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer : Basic screening involves enzyme inhibition assays (e.g., COX-2 or kinase targets) at concentrations ranging from 1–100 μM. For structurally related acetamides, IC₅₀ values are determined via colorimetric assays (e.g., absorbance at 450 nm for COX-2). Receptor binding studies use radiolabeled ligands (e.g., ³H-labeled substrates) to quantify displacement in competitive assays .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or bioactivity be systematically resolved?
- Methodological Answer : Discrepancies in yield may arise from uncontrolled variables like trace moisture or oxygen. A factorial design of experiments (DoE) can isolate critical factors (e.g., solvent purity, reaction temperature). For bioactivity contradictions, orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) validate target engagement. Computational docking (AutoDock Vina) can reconcile divergent IC₅₀ values by modeling steric clashes with protein active sites .
Q. What strategies optimize regioselectivity in pyrazole functionalization during synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For tert-butylphenyl-substituted pyrazoles, bulky groups at the 3-position direct electrophilic substitution to the 5-position. Using Lewis acids (e.g., BF₃·Et₂O) or directing groups (e.g., nitro) enhances selectivity. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature, monitored via in situ FT-IR .
Q. How can researchers evaluate the compound’s solubility and pharmacokinetic (PK) properties?
- Methodological Answer : Solubility is measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. LogP values are determined experimentally (HPLC retention time vs. standards) or computationally (ChemAxon). PK studies use in vitro liver microsome assays (e.g., rat/human CYP450 metabolism) and Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
Q. What advanced methods elucidate the compound’s interaction with non-target proteins?
- Methodological Answer : Proteome-wide profiling via affinity chromatography (immobilized compound on Sepharose beads) identifies off-target binding. Confirmed hits are validated by isothermal titration calorimetry (ITC) for binding affinity (Kd) and X-ray crystallography for structural insights. Negative controls (e.g., scrambled ligand beads) minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
